4-chloro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Overview
Description
4-chloro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring attached to a benzamide structure, with a chlorine atom substituted at the para position of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide typically involves the following steps:
Acylation Reaction: The initial step involves the acylation of 4-chlorobenzoic acid with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-aminobenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Derivatives with different substituents replacing the chlorine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
4-chloro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Material Science: It is explored for its potential use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide
- N-(2-(4-bromo-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide
- N-(2-(2-fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide
Uniqueness
4-chloro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-8-4-14(5-9-16)18(23)21-17-10-6-15(7-11-17)19(24)22-12-2-1-3-13-22/h4-11H,1-3,12-13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPWYZVROLKMCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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